molecular formula C11H20N2O4 B159543 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 129799-15-1

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No. B159543
M. Wt: 244.29 g/mol
InChI Key: BRXKHIPPSTYCKO-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a useful research chemical compound used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines as melanocortin-4 receptor agonists .


Molecular Structure Analysis

The molecular formula of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is C11H20N2O4 . The InChI code is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.29 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Organic Synthesis

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : “1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures : This compound is used in the synthesis of various organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The specific methods of synthesis would depend on the target compound.
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Preparation of Piperazine Derivatives

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : This compound can be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .

Synthesis of α,β-Poly (2-oxazoline) Lipopolymers

  • Specific Scientific Field : Polymer Chemistry .
  • Summary of the Application : This compound can be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .

Synthesis of Indazole DNA Gyrase Inhibitors

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound can be used in the synthesis of indazole DNA gyrase inhibitors .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .

Preparation of Monosubstituted Piperazines

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : This compound can be used in the preparation of monosubstituted piperazines .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKHIPPSTYCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373561
Record name 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

CAS RN

129799-15-1
Record name 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129799-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-15-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester (2.03 mmol) in DMF (4.0 mL) was added diethylamine (5%) and the resulting solution was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and purified using ethyl acetate/methanol (10%). ESI-MS m/z: 245(M+1), UV retention time: 0.78 min.
Name
piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester
Quantity
2.03 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate
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Citations

For This Compound
1
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org

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